molecular formula C7H4ClIO2 B051647 3-Chloro-2-iodobenzoic acid CAS No. 123278-03-5

3-Chloro-2-iodobenzoic acid

Cat. No. B051647
CAS RN: 123278-03-5
M. Wt: 282.46 g/mol
InChI Key: IHSNWQTZBUIFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chloro-iodobenzoic acids and their derivatives often involves multi-step chemical processes including nitration, esterification, reduction, diazotization, and hydrolysis. A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, synthesized from 2,4-difluoro-3-chlororobenzoic acid, showcasing the versatility of chloro-iodobenzoic acids in synthetic chemistry. This method highlights the controlled reaction conditions and improved yields through a sequence of well-established chemical reactions (Zhang et al., 2020).

Scientific Research Applications

  • Thermodynamics : A study investigated the thermodynamics of iodobenzoic acids, including 3-iodobenzoic acid, examining their sublimation calorimetry and thermal analysis. This research is significant for understanding the physical properties of these compounds (Tan & Sabbah, 1994).

  • Crystal Structures : The crystal structures of mixed-ligand binuclear Zn(II) complexes with 2-iodobenzoic acid were analyzed. Such studies are crucial for the development of new materials and understanding molecular interactions (Bondarenko & Adonin, 2021).

  • Rare-Earth Hybrid Materials : Research on rare-earth p-iodobenzoic acid complexes revealed insights into their structural and supramolecular trends. These findings are valuable for the development of new materials with potential applications in various fields (Ridenour, Carter, & Cahill, 2017).

  • Organic Synthesis : A study demonstrated the use of o-iodosylbenzoic acid for the α-hydroxylation of ketones. Such research has implications in synthetic organic chemistry and pharmaceutical development (Moriarty & Hou, 1984).

  • Environmental Microbiology : Research into the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa also considered the oxidation of 2-iodobenzoates. This is important for understanding the environmental fate of these compounds (Higson & Focht, 1990).

  • Thermodynamic Properties : A critical evaluation of thermodynamic properties for halobenzoic acids was conducted, which is essential for their accurate use in various chemical processes and research (Chirico et al., 2017).

  • Synthesis of Isocoumarins : The synthesis of isocoumarins through Pd/C-mediated reactions of o-iodobenzoic acid was explored, highlighting its role in the development of new organic compounds (Subramanian et al., 2005).

  • Synthesis of 3-Iodobenzo[b]furans : Research on the iodocyclization of ethoxyethyl ethers to alkynes for synthesizing 3-iodobenzo[b]furans contributes to the field of synthetic organic chemistry (Okitsu et al., 2008).

  • Recyclable Hypervalent Iodine Reagents : The preparation and reactivity of recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid were investigated, which is significant for sustainable chemistry practices (Yusubov et al., 2008).

  • Action on Root Hair Growth : The influence of tri-iodobenzoic acid on the growth of root hairs was studied, providing insights into plant biology and growth regulation (Gorter, 1949).

  • Electrochemical Synthesis of Oxidants : The electrochemical synthesis of hypervalent iodine oxidants from 2-iodobenzoic acid offers environmentally friendly alternatives for oxidant production (Bystron et al., 2022).

  • Alcohol Oxidation System : An environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable iodine(III) reagent, derived from 2-iodobenzoic acid, was developed. This is important for green chemistry and efficient synthesis processes (Li & Zhang, 2009).

Mechanism of Action

Target of Action

3-Chloro-2-iodobenzoic acid, similar to its related compounds such as 2-Iodosobenzoic acid (IBA), is a type of cyclic hypervalent iodine reagent . These compounds are known to act as efficient organocatalysts and reagents for various reactions . The primary targets of these compounds are typically organic substrates involved in oxidation reactions .

Mode of Action

The mode of action of this compound is likely similar to that of 2-Iodosobenzoic acid (IBA). IBA acts as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The compound interacts with its targets by facilitating the transfer of iodine, leading to the oxidation of the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the aforementioned reactions. For instance, in oxidative C–H arylation, the compound facilitates the introduction of an aryl group into a carbon-hydrogen bond . The downstream effects of these reactions depend on the specific substrates and reaction conditions.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on factors such as its formulation and route of administration.

Result of Action

The molecular and cellular effects of this compound’s action would be the result of the specific reactions it catalyzes. For example, in oxidative C–H arylation, the compound could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of water and other solvents . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .

Safety and Hazards

3-Chloro-2-iodobenzoic acid is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

2-Iodobenzoic acid, a similar compound, has been used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) . This suggests potential future directions for the use of 3-Chloro-2-iodobenzoic acid in similar applications.

properties

IUPAC Name

3-chloro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNWQTZBUIFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560936
Record name 3-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123278-03-5
Record name 3-Chloro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (4.82 g, 69.9 mmol) in water (25 mL) was added dropwise via addition funnel to a solution of 2-amino-3-chlorobenzoic acid (8.0 g, 46.6 mmol) in DMSO (25 mL) and 30% H2SO4 (75 mL) that had previously been cooled to 0° C. The mixture was stirred at 0° C. for 1 hour, at which time a solution of potassium iodide (19.3 g, 117 mmol) in water (25 mL) was added via addition funnel. The ice bath was removed, and the mixture was stirred for 2 hours. EtOAc (200 mL) was added, and the mixture was washed with 2N sodium sulfite (3×). The organic layer was then washed once with water and once with brine, dried over anhydrous MgSO4, and concentrated in vacuo to give 8.83 g of 3-chloro-2-iodobenzoic acid as a yellow solid.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-iodobenzoic acid
Reactant of Route 2
3-Chloro-2-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-iodobenzoic acid
Reactant of Route 6
3-Chloro-2-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.